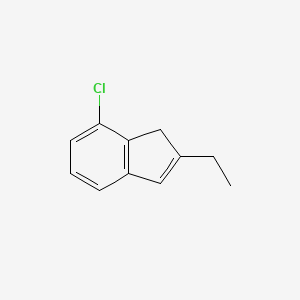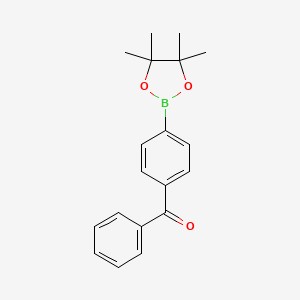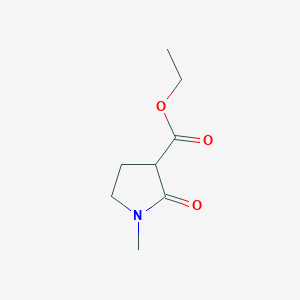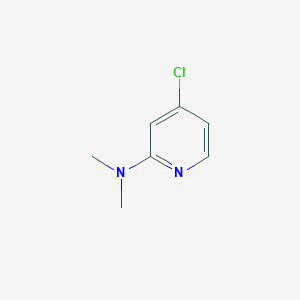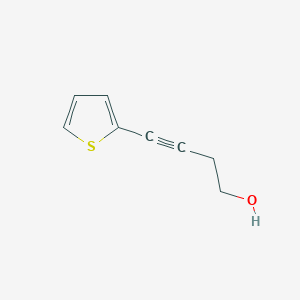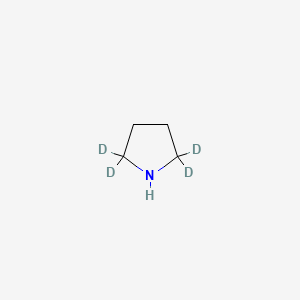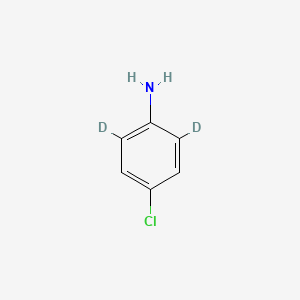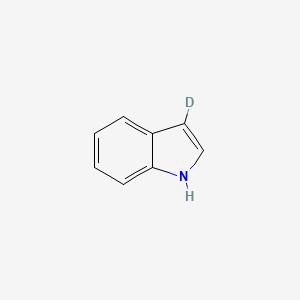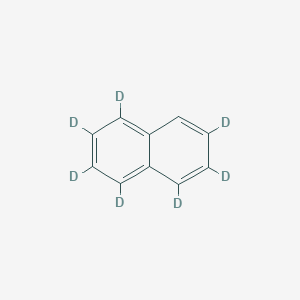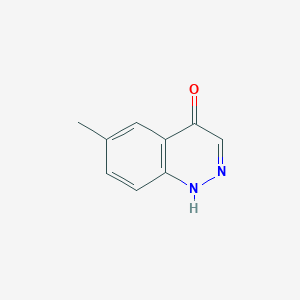
4-Cinnolinol, 6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cinnolinol, 6-methyl-, also known as 6-methyl-4-hydroxyquinoline, is a compound belonging to the cinnoline family1. It has been studied extensively for its biological properties1.
Synthesis Analysis
The synthesis of biologically and pharmaceutically active quinoline and its analogues has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry2. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold2.
Molecular Structure Analysis
The molecular formula of 4-Cinnolinol, 6-methyl- is C9H8N2O and its molecular weight is 160.17 g/mol1.
Chemical Reactions Analysis
4-Cinnolinol, 6-methyl- is known to undergo oxidation and reduction reactions, and can also undergo substitution reactions1.
Physical And Chemical Properties Analysis
The compound has a very low vapor pressure, and is considered to be stable under normal conditions1. More specific physical and chemical properties like color, density, hardness, and melting and boiling points are not explicitly mentioned in the search results5.Wissenschaftliche Forschungsanwendungen
Anti-Malarial and Anti-Microbial Activity
4-Cinnolinol, 6-methyl- and its derivatives have been studied for their potential anti-malarial and anti-bacterial activities. A series of compounds synthesized from 4-methyl-3-acetylcinnoline-6-Sulfonamido chalcones and hydrazines were found to exhibit in vitro anti-malarial activity against Plasmodium falciparum and good anti-bacterial activity against various pathogenic microbes (Unnissa, Nisha, & Reddy, 2015).
Methylation and Chemical Reactions
Studies on the methylation of substituted cinnolines, including 4-cinnolinol, 6-methyl-, have provided insights into their chemical properties and reactivity. This research is significant for understanding the synthesis and manipulation of cinnoline compounds (Ames & Chapman, 1967).
Phosphorescence and Fluorescence Studies
The phosphorescence and fluorescence characteristics of cinnoline and its 4-methyl derivative have been explored. This research is vital for understanding the photophysical properties of these compounds and their potential applications in materials science (Stikeleather, 1973).
Pharmacological Applications
Research has also been conducted on the synthesis of novel cinnoline fused Mannich bases, including those derived from 4-cinnolinol, 6-methyl-, to evaluate their antibacterial, analgesic, and anti-inflammatory activities. These studies contribute to the development of new pharmacological agents (Kalyani, Bethi, Sastry, & Kuchana, 2017).
Safety And Hazards
While specific safety data for 4-Cinnolinol, 6-methyl- is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. Always refer to the specific safety data sheet for the compound and follow the recommended guidelines678.
Zukünftige Richtungen
Based on the biologically active heterocyclic quinoline and thiazole substituted, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized9. These compounds showed promising antimicrobial activities, suggesting potential future directions for the development of new antimicrobial agents9.
Please note that this information is based on the available search results and may not cover all aspects of 4-Cinnolinol, 6-methyl-. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
Eigenschaften
IUPAC Name |
6-methyl-1H-cinnolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUADOWMFHAXHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440976 |
Source


|
| Record name | 4-Cinnolinol, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cinnolinol, 6-methyl- | |
CAS RN |
90417-05-3 |
Source


|
| Record name | 4-Cinnolinol, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



